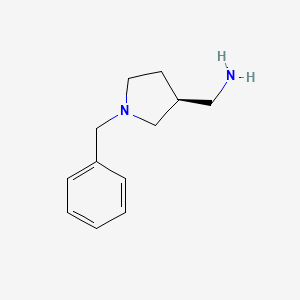

(S)-3-Aminomethyl-1-benzylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Aminomethyl-1-benzylpyrrolidine, also known as (S)-AMBP, is an organic compound that has been studied extensively for its various applications in the scientific research field. It is a chiral amine and is used as a building block in the synthesis of various compounds. Due to its unique properties, (S)-AMBP has become an important tool in the synthesis of various compounds, such as peptides, peptidomimetics, and drugs.

Applications De Recherche Scientifique

Histology and Microscopy

This compound is utilized in histology for staining purposes. Stains like Gomori’s Methenamine Silver, which may contain similar compounds, are used to highlight biological structures during microscopic analysis. These stains are crucial for easy analysis of microscopic anatomy, allowing for clear observation results in both plant and animal tissues .

Medical Research

In medical research, derivatives of this compound could be used in the detection and treatment of diseases. For instance, in the study of Pneumocystis jirovecii pneumonia, a potentially fatal fungal infection, compounds with similar structures are used for microscopic imaging and labeling to detect the presence of the pathogen .

Optimization of Staining Techniques

The compound may play a role in optimizing staining techniques, such as Grocott’s methenamine silver stain, which is used for demonstrating glycogen in tissues. Research into the best fixatives and temperatures for these staining techniques is ongoing, and compounds like (s)-(1-benzylpyrrolidin-3-yl)methanamine could be integral to these studies .

Pharmacotherapy

Pyrrolidine alkaloids, which share a similar structure to this compound, have shown promise in pharmacotherapy. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. This suggests potential applications of (s)-(1-benzylpyrrolidin-3-yl)methanamine in developing new therapeutic agents .

Antimicrobial Research

In the context of increasing antibiotic resistance, non-antibiotic alternatives for treating infections are being researched. Methenamine hippurate, for example, is a urinary antiseptic that has been studied as an alternative to prophylactic antibiotics for recurrent urinary tract infections. Compounds like (s)-(1-benzylpyrrolidin-3-yl)methanamine could be explored for similar applications .

Mécanisme D'action

- It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .

- The acidic environment is crucial for this hydrolysis process, as methenamine does not exhibit antibacterial properties in an alkaline environment (pH≥6) .

Target of Action

Mode of Action

Pharmacokinetics

Propriétés

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKIVNGQVUKJA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364035 |

Source

|

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminomethyl-1-benzylpyrrolidine | |

CAS RN |

229323-07-3 |

Source

|

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)